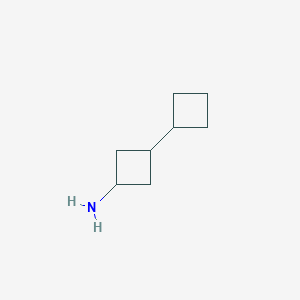
Bicyclobutyl-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclobutyl-3-ylamine is a unique organic compound characterized by its bicyclic structure, which includes a three-membered ring fused to a four-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a diene diacid, under specific conditions to form the bicyclobutyl structure . This is followed by functionalization to introduce the amine group.
Industrial Production Methods
Industrial production of bicyclobutyl-3-ylamine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Bicyclobutyl-3-ylamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the bicyclic structure or the amine group.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like P450 BM3 enzymes for selective hydroxylation , reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroxylation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted this compound compounds.
Scientific Research Applications
Bicyclobutyl-3-ylamine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of bicyclobutyl-3-ylamine involves its interaction with specific molecular targets and pathways. The compound’s strained ring system allows it to participate in unique chemical reactions, which can modulate biological activity. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A simpler analog with a four-membered ring structure.
Bicyclo[1.1.1]pentylamine: Another bicyclic compound with a different ring fusion pattern.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog with a similar bicyclic structure.
Uniqueness
Bicyclobutyl-3-ylamine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct reactivity and potential applications. Its strained ring system allows for unique chemical transformations that are not possible with simpler analogs.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-cyclobutylcyclobutan-1-amine |
InChI |
InChI=1S/C8H15N/c9-8-4-7(5-8)6-2-1-3-6/h6-8H,1-5,9H2 |
InChI Key |
IGBALERFQLXWIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















